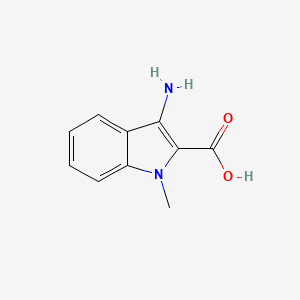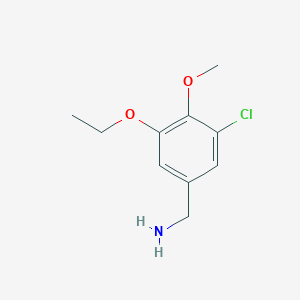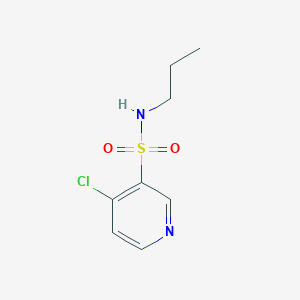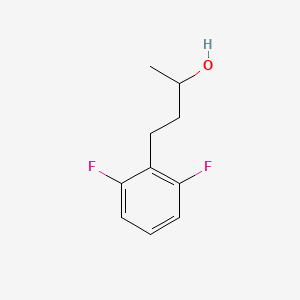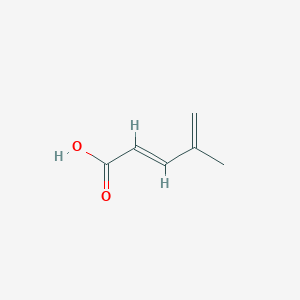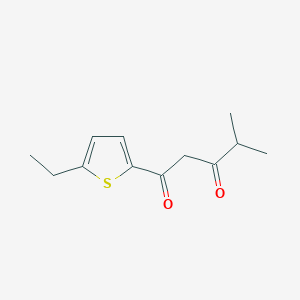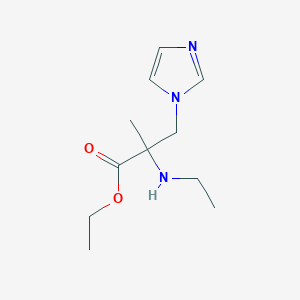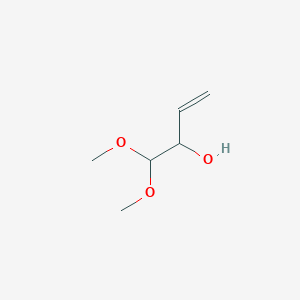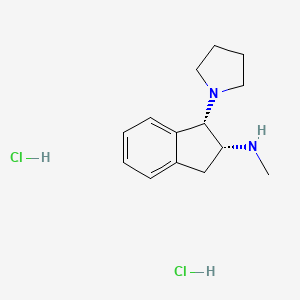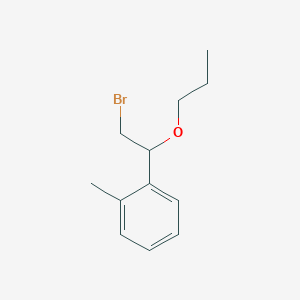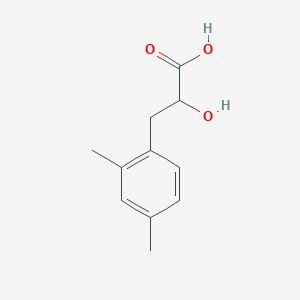
3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a hydroxy group and a phenyl ring substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,4-dimethylbenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a methyl group, altering the compound’s properties.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The phenyl ring’s methyl groups can affect the compound’s hydrophobic interactions, altering its binding affinity and specificity.
Comparación Con Compuestos Similares
3-(2,4-Dimethylphenyl)-2-oxopropanoic acid: Similar structure but with a ketone group instead of a hydroxy group.
3-(2,4-Dimethylphenyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a hydroxy group.
Uniqueness: 3-(2,4-Dimethylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a hydroxy group and a phenyl ring with methyl substitutions. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-9(8(2)5-7)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |
Clave InChI |
BUTHZLJIGVDHLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


